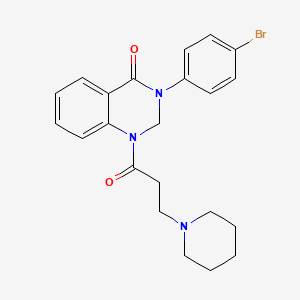

4(1H)-Quinazolinone, 2,3-dihydro-3-(p-bromophenyl)-1-(3-piperidinopropionyl)-

CAS No.: 84770-73-0

Cat. No.: VC18458418

Molecular Formula: C22H24BrN3O2

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84770-73-0 |

|---|---|

| Molecular Formula | C22H24BrN3O2 |

| Molecular Weight | 442.3 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-(3-piperidin-1-ylpropanoyl)-2H-quinazolin-4-one |

| Standard InChI | InChI=1S/C22H24BrN3O2/c23-17-8-10-18(11-9-17)25-16-26(20-7-3-2-6-19(20)22(25)28)21(27)12-15-24-13-4-1-5-14-24/h2-3,6-11H,1,4-5,12-16H2 |

| Standard InChI Key | VDFJNFQKSPLEPE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |

Introduction

Structural Features and Molecular Properties

Core Quinazolinone Architecture

The quinazolinone core consists of a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring. In this compound, the 4(1H)-quinazolinone isomer is present, characterized by a carbonyl group at position 4 and a hydrogen atom at position 1 . The dihydro modification at positions 2 and 3 introduces conformational rigidity, which may influence receptor binding dynamics.

Substitution Pattern

The molecule’s bioactivity is modulated by two critical substituents:

-

3-(p-Bromophenyl) Group: A bromine atom at the para position of the phenyl ring enhances electrophilic interactions and steric bulk, potentially improving target affinity .

-

1-(3-Piperidinopropionyl) Moiety: The piperidine ring, connected via a propionyl linker, introduces basicity and flexibility, facilitating interactions with hydrophobic pockets in biological targets .

Molecular Properties

Key physicochemical properties are summarized below:

The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing solubility and membrane permeability .

Synthesis and Derivatives

Synthetic Pathways

Quinazolinones are typically synthesized via cyclization reactions. For this derivative, the likely route involves:

-

Formation of the Quinazolinone Core: Condensation of anthranilic acid derivatives with amides or nitriles under acidic conditions .

-

Introduction of Substituents:

Structural Analogues

Modifications to the substituents yield derivatives with varied bioactivities. For example, replacing the p-bromophenyl with a p-methylphenyl group (as in PubChem CID 63417) reduces electronegativity and alters binding kinetics .

Biological Activities and Applications

Anticancer Activity

Hybrid quinazolinone-pyrimidine derivatives show promise as EGFR inhibitors, with IC₅₀ values in the micromolar range . The bromophenyl group’s electron-withdrawing properties may stabilize interactions with kinase domains, while the piperidine moiety improves solubility .

Neuropharmacological Applications

Though untested in this specific derivative, quinazolinones like methaqualone act as sedative-hypnotics via GABA receptor modulation . Structural similarities suggest possible CNS activity, warranting further investigation.

Pharmacokinetic and Toxicological Considerations

Pharmacokinetics

Preliminary data on analogous compounds indicate:

-

Clearance (CL): 6.9–186 mL/min/kg, depending on substituents .

-

Oral Bioavailability: Up to 60% in murine models, attributed to the piperidine group’s solubility-enhancing effects .

Toxicity

Research Gaps and Future Directions

Priority Areas

-

Target Identification: Elucidate interactions with PBPs, kinases, or neurotransmitter receptors .

-

In Vivo Efficacy Studies: Evaluate performance in infection and cancer models .

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume